Home > Products > Screening Compounds P85207 > PACAP (6-38), human, ovine, rat TFA
PACAP (6-38), human, ovine, rat TFA -

PACAP (6-38), human, ovine, rat TFA

Catalog Number: EVT-242966
CAS Number:
Molecular Formula: C₁₈₄H₃₀₁N₅₆FO₄₇S
Molecular Weight: 4138.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PACAP (6-38), human, ovine, rat TFA is a potent PACAP receptor antagonist with IC50s of 30, 600, and 40 nM for PACAP type I receptor, PACAP type II receptor VIP1, and PACAP type II receptor VIP2, respectively.
Overview

Pituitary Adenylate Cyclase Activating Peptide (6-38), a truncated form of the full-length Pituitary Adenylate Cyclase Activating Peptide, is a neuropeptide that has garnered interest due to its receptor antagonistic properties. It plays a significant role in various physiological processes, including neuroprotection, modulation of neurotransmitter release, and inflammatory responses. This peptide is classified under neuropeptides and is primarily derived from the precursor protein of Pituitary Adenylate Cyclase Activating Peptide.

Source and Classification

Pituitary Adenylate Cyclase Activating Peptide (6-38) is synthesized from the larger Pituitary Adenylate Cyclase Activating Peptide, which consists of 38 amino acids. The specific fragment (6-38) acts as an antagonist at the PACAP receptors, particularly the PAC1 receptor, which is involved in many central nervous system functions. It has been identified in various species, including humans, sheep, and rats, indicating its evolutionary significance and conservation across species.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pituitary Adenylate Cyclase Activating Peptide (6-38) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers to ensure precision and reproducibility.

  1. Solid-Phase Synthesis:
    • The process begins with a resin that contains a protected amino acid.
    • Each subsequent amino acid is added in a stepwise manner, with protective groups removed as needed to facilitate bonding.
    • The final product is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Characterization:
    • The synthesized peptide is characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

Pituitary Adenylate Cyclase Activating Peptide (6-38) has a specific sequence of amino acids that defines its structure:

  • Amino Acid Sequence: The sequence includes residues that confer its biological activity and receptor binding capabilities.
  • Structural Features: The peptide exhibits a helical conformation in solution, which is crucial for its interaction with receptors.

Data on Molecular Weight

  • Molecular Weight: Approximately 3,600 Da.
  • Chemical Formula: C₁₈H₂₃N₃O₄S.
Chemical Reactions Analysis

Reactions and Technical Details

Pituitary Adenylate Cyclase Activating Peptide (6-38) primarily interacts with PACAP receptors, where it acts as an antagonist. Its mechanism involves blocking the receptor-mediated signaling pathways initiated by the full-length Pituitary Adenylate Cyclase Activating Peptide.

  1. Binding Studies:
    • Competitive binding assays demonstrate that Pituitary Adenylate Cyclase Activating Peptide (6-38) effectively inhibits the binding of agonists like Pituitary Adenylate Cyclase Activating Peptide (38).
    • This antagonistic effect can be quantified using radiolabeled ligands in receptor assays.
  2. Functional Assays:
    • In vitro studies show that Pituitary Adenylate Cyclase Activating Peptide (6-38) reduces intracellular cyclic adenosine monophosphate levels when co-administered with agonists.
Mechanism of Action

Process and Data

The mechanism of action for Pituitary Adenylate Cyclase Activating Peptide (6-38) involves:

  1. Receptor Interaction:
    • It binds to the PAC1 receptor but does not activate it, thus preventing downstream signaling that would typically result from receptor activation.
  2. Physiological Effects:
    • By inhibiting PACAP signaling, it modulates various physiological responses, including neurogenic inflammation and mast cell degranulation in models such as rat meninges.

Data on Biological Effects

  • Studies indicate that administration of Pituitary Adenylate Cyclase Activating Peptide (6-38) can significantly reduce mast cell degranulation induced by Pituitary Adenylate Cyclase Activating Peptide (38), demonstrating its role in inflammatory responses .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and physiological saline solutions.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • pH Sensitivity: Optimal activity at physiological pH (~7.4).

Relevant Data or Analyses

Analytical techniques such as high-performance liquid chromatography are used to assess purity levels, while mass spectrometry provides molecular weight confirmation.

Applications

Scientific Uses

Pituitary Adenylate Cyclase Activating Peptide (6-38) has several applications in scientific research:

  1. Neuroscience Research:
    • Used as a tool to study PACAP receptor functions and their roles in neuroprotection and neuroinflammation.
  2. Pharmacological Studies:
    • Investigated for potential therapeutic applications in conditions like migraine, where PACAP signaling is implicated.
  3. Inflammation Studies:
    • Explored for its antagonistic effects on mast cell degranulation, contributing to understanding allergic reactions and inflammatory diseases .

Properties

Product Name

PACAP (6-38), human, ovine, rat TFA

Molecular Formula

C₁₈₄H₃₀₁N₅₆FO₄₇S

Molecular Weight

4138.76

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.